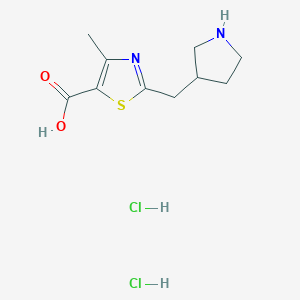
4-Methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylic acid;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylic acid;dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N2O2S and its molecular weight is 299.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Chemical Properties and Complex Compounds
The chemistry of compounds containing heteroatoms like nitrogen, sulfur, and oxygen, including 1,3-thiazoles, is fundamental in organic chemistry due to their presence in various biologically active and industrially significant compounds. These compounds are extensively studied for their properties and the preparation of complex compounds with diverse applications. The properties of these compounds, such as spectroscopic, structural, magnetic, and electrochemical activities, are of keen interest for various scientific applications (Boča, Jameson, & Linert, 2011).
2. Synthesis and Transformation
The synthesis and chemical transformation of 4-phosphorylated 1,3-azoles, a group that includes thiazoles, have been extensively studied due to their significant chemical and biological properties. These studies provide valuable insights into the synthesis methods and potential applications of these compounds in various domains, including medicinal chemistry and pesticide development (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
3. Biological Significance
The central nervous system (CNS) disorders are increasingly prevalent, and studies on heterocycles with heteroatoms like nitrogen (N) and sulfur (S) have shown that these compounds have potential CNS activity. Compounds with 1,3-thiazole rings are among those that have been researched for their CNS effects, suggesting the potential for these compounds to be developed into drugs for treating CNS-related conditions (Saganuwan, 2017).
4. Optoelectronic Materials
In the field of optoelectronic materials, compounds like quinazolines and pyrimidines, which share structural similarities with 1,3-thiazoles, have been extensively researched. These compounds are integral in the synthesis and application of electronic devices, luminescent elements, and photoelectric conversion elements. The unique reactivity of these compounds allows for the creation of novel materials with promising applications in organic light-emitting diodes and other optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
特性
IUPAC Name |
4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.2ClH/c1-6-9(10(13)14)15-8(12-6)4-7-2-3-11-5-7;;/h7,11H,2-5H2,1H3,(H,13,14);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUCTSURIFJTQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC2CCNC2)C(=O)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2417491.png)

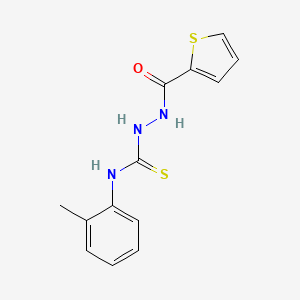
![(E)-4-(Dimethylamino)-N-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]but-2-enamide](/img/structure/B2417494.png)
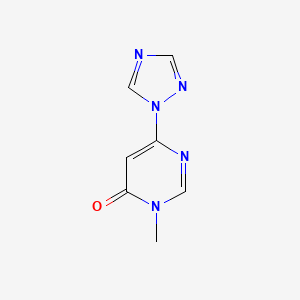

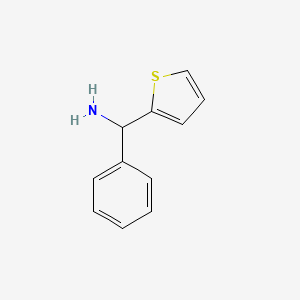


![4-Fluoro-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B2417503.png)
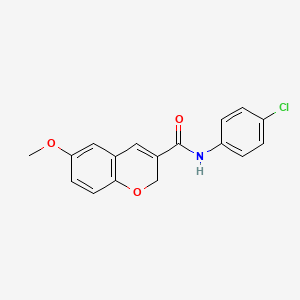
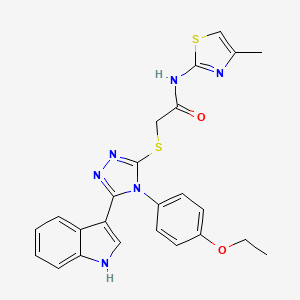
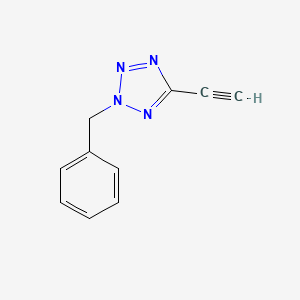
![Benzo[d]thiazol-2-ylmethyl 4-fluorobenzoate](/img/structure/B2417508.png)